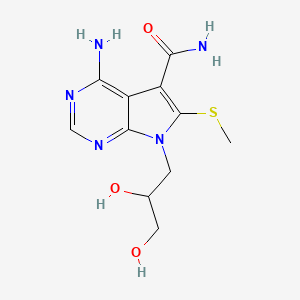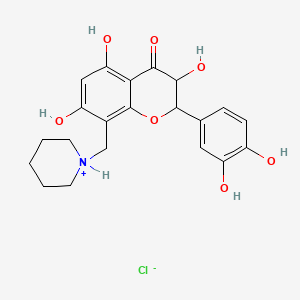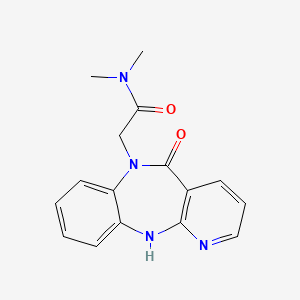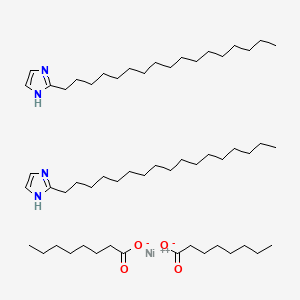
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- is a complex organometallic compound with the molecular formula C56H106N4NiO4. This compound is known for its unique coordination chemistry, where nickel is coordinated by two 2-heptadecyl-1H-imidazole ligands and two octanoate ligands. It is primarily used in research settings, particularly in the fields of catalysis and material science .
Vorbereitungsmethoden
The synthesis of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- typically involves the reaction of nickel salts with 2-heptadecyl-1H-imidazole and octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolution of nickel salts in a suitable solvent.
- Addition of 2-heptadecyl-1H-imidazole and octanoic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the formation of the complex.
- Purification of the product through recrystallization or chromatography .
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Analyse Chemischer Reaktionen
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an additive in lubricants and coatings .
Wirkmechanismus
The mechanism of action of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where the ligands stabilize the metal and enhance its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Vergleich Mit ähnlichen Verbindungen
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- can be compared with other nickel complexes, such as:
Nickel, bis(2-ethyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-: Similar structure but with shorter alkyl chains, leading to different solubility and reactivity.
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(acetato-kappaO)-: Similar structure but with acetate ligands instead of octanoate, affecting the compound’s stability and reactivity.
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(benzoato-kappaO)-: Similar structure but with benzoate ligands, leading to different electronic and steric properties
The uniqueness of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- lies in its specific ligand combination, which imparts distinct properties and reactivity compared to other nickel complexes.
Eigenschaften
CAS-Nummer |
68912-08-3 |
|---|---|
Molekularformel |
C56H106N4NiO4 |
Molekulargewicht |
958.2 g/mol |
IUPAC-Name |
2-heptadecyl-1H-imidazole;nickel(2+);octanoate |
InChI |
InChI=1S/2C20H38N2.2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;2*1-2-3-4-5-6-7-8(9)10;/h2*18-19H,2-17H2,1H3,(H,21,22);2*2-7H2,1H3,(H,9,10);/q;;;;+2/p-2 |
InChI-Schlüssel |
RMZZCMFBFAGGJS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


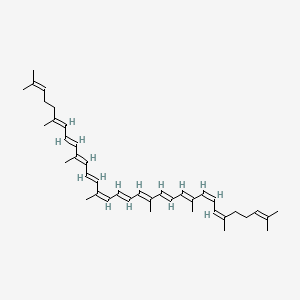
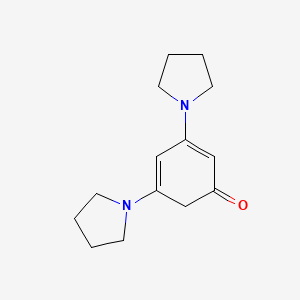

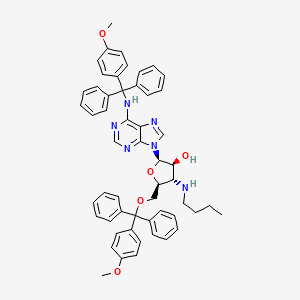

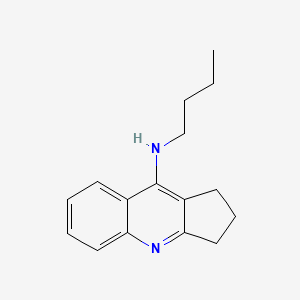
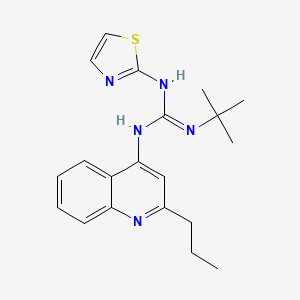


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

